1,4-Dichlorobenzene-d4
Overview
Description
1,4-Dichlorobenzene-d4 is a deuterated form of 1,4-dichlorobenzene, where four hydrogen atoms are replaced by deuterium atoms. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties. The chemical formula for this compound is C6D4Cl2, and it has a molecular weight of 151.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichlorobenzene-d4 is typically synthesized by reacting 1,4-dichlorobenzene with deuterated reagents. One common method involves the reaction of 1,4-dichlorobenzene with deuterated sodium hydroxide (NaOD) in a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6) at elevated temperatures. The reaction is usually carried out at temperatures ranging from 60°C to 70°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents in large reactors, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichlorobenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form 1,4-dichlorobenzene derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 1,4-dihydroxybenzene, 1,4-diaminobenzene, and 1,4-dithiobenzene.
Oxidation Reactions: Products include 1,4-dichlorobenzoquinone and other oxidized derivatives.
Reduction Reactions: Products include partially or fully dechlorinated benzene derivatives.
Scientific Research Applications
1,4-Dichlorobenzene-d4 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as an internal standard for calibrating chemical shifts and quantifying compounds in NMR spectroscopy.
Chemical Kinetics Studies: Used to study reaction mechanisms and kinetics by tracking the deuterium atoms in chemical reactions.
Material Science: Utilized in the synthesis of deuterated polymers and materials for studying their properties and behavior.
Mechanism of Action
The mechanism of action of 1,4-Dichlorobenzene-d4 is primarily related to its use as an isotopic tracer in various analytical techniques. The deuterium atoms in the compound provide distinct signals in NMR spectroscopy, allowing researchers to track the compound and its derivatives in complex mixtures. Additionally, the compound’s chemical reactivity is similar to that of 1,4-dichlorobenzene, enabling it to participate in similar chemical reactions while providing isotopic labeling .
Comparison with Similar Compounds
1,4-Dichlorobenzene-d4 can be compared with other deuterated and non-deuterated chlorobenzenes:
1,4-Dichlorobenzene: The non-deuterated form, commonly used as a disinfectant, pesticide, and deodorant.
1,2-Dichlorobenzene: An isomer with chlorine atoms at the 1 and 2 positions.
1,3-Dichlorobenzene: Another isomer with chlorine atoms at the 1 and 3 positions.
The uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry and research applications.
Properties
IUPAC Name |
1,4-dichloro-2,3,5,6-tetradeuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJBOOLMMGQPQU-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959416 | |
Record name | 1,4-Dichloro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |
Record name | 1,4-Dichlorobenzene-d4 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19274 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3855-82-1 | |
Record name | 1,4-Dichlorobenzene-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3855-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2,4,5-d4, 3,6-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003855821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dichloro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3855-82-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,4-Dichlorobenzene-d4 used as an internal standard in analyzing chlorobenzenes in water samples?
A1: Internal standards like this compound are crucial in analytical techniques like gas chromatography-mass spectrometry (GC-MS). They correct for variations during sample preparation and analysis. Since this compound is chemically similar to the target analytes (chlorobenzenes) but isotopically labeled, it exhibits similar behavior during extraction and detection. [, ] This allows researchers to accurately quantify the chlorobenzenes in the water samples by comparing their signal to the known concentration of the internal standard.
Q2: What are the advantages of using a fully automated microextraction technique coupled with programmed temperature vaporization in this context?
A2: The research highlights the use of fully automated microextraction by packed sorbent (MEPS) coupled with programmed temperature vaporization (PTV) as a sample preparation technique. [, ] This approach offers several advantages:
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